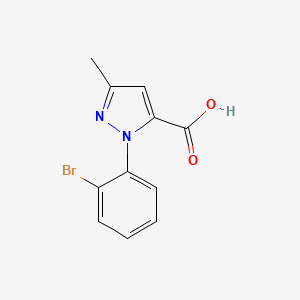

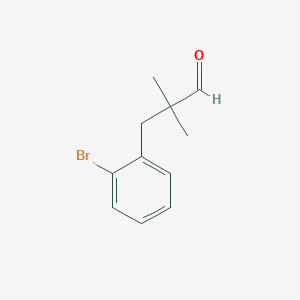

3-(4-Bromophenyl)-2,2-dimethylpropanal

Übersicht

Beschreibung

3-(4-Bromophenyl)-2,2-dimethylpropanal is a chemical compound. It is related to 3-(4-Bromophenyl)propanoic acid, which has a molecular formula of C9H9BrO2 and an average mass of 229.071 Da . Another related compound is 3-(4-Bromophenyl)propanal, which has a CAS Number of 80793-25-5 and a molecular weight of 213.07 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 3-(4-Bromophenyl)propionic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde . Another paper describes the synthesis of a compound involving a 3-(4-bromophenyl) moiety .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For instance, a compound with a similar structure, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, 4-bromophenylacetic acid can be converted to its methyl ester by Fischer esterification, which involves refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-(4-Bromophenyl)propanal has a storage temperature in the freezer and a purity of 90%. It appears as a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Heteroanthracenes

The compound has been utilized in the synthesis of precursors for heteroanthracenes. For example, derivatives like 1-(2-bromophenyl)-1-phenyl-2,2-dimethylpropane have been obtained as intermediates towards the formation of 9,10-dihydro-9-heteroanthracenes through organometallic derivatives (Bickelhaupt et al., 1976).

Antifungal Activities

Research has shown that halogenated phenyl derivatives exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including fluconazole-resistant yeast isolates. The 4-bromophenyl derivative, in particular, demonstrated significant effectiveness, highlighting its potential for development into novel antifungal agents (Buchta et al., 2004).

Fluorescent Sensors for Carbohydrates

The compound has been used in the microwave-assisted synthesis of ethynylarylboronates, which are crucial for constructing fluorescent sensors for carbohydrates. This illustrates its utility in developing tools for biochemical research and diagnostics (Zheng et al., 2006).

π-Conjugated Polymers

It has been involved in the creation of new, soluble, π-conjugated polymers containing a fumaronitrile unit in the main chain, which were found to be photoluminescent and electrochemically active. This opens avenues for applications in optoelectronic devices (Fang et al., 2004).

Water Treatment Concerns

In water treatment, bromophenols' oxidation by potassium permanganate has been studied, revealing the formation of brominated dimeric products like hydroxylated polybrominated diphenyl ethers, which poses concerns for creating compounds with altered toxicological effects (Jiang et al., 2014).

Anticancer Potential

A novel bromophenol derivative has been synthesized and shown to induce cell cycle arrest and apoptosis in human lung cancer cells, signifying its potential as an anticancer drug. This derivative acted through the ROS-mediated PI3K/Akt and the MAPK signaling pathway, indicating a specific mechanism of action (Guo et al., 2018).

Wirkmechanismus

The mechanism of action of related compounds has been explored. For example, Dexbrompheniramine, a compound with a similar structure, acts as a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

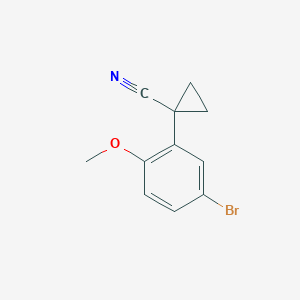

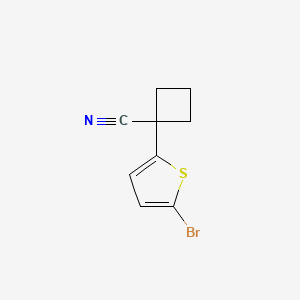

IUPAC Name |

3-(4-bromophenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRNMTYCCXUMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)